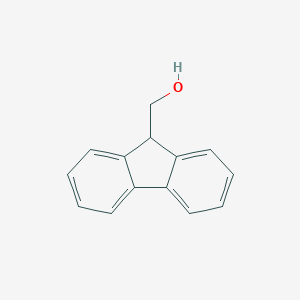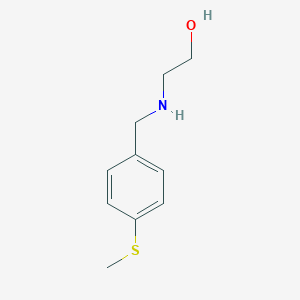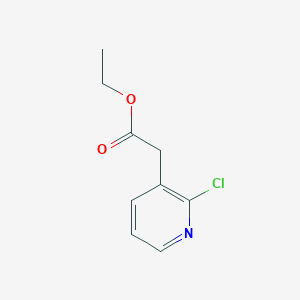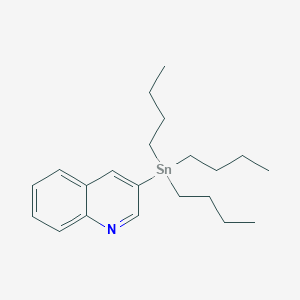
3-(トリブチルスズ)キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tributylstannyl)quinoline is an organotin compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a tributylstannyl group attached to the quinoline ring. This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique chemical properties.
科学的研究の応用
3-(Tributylstannyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tributylstannyl)quinoline typically involves the stannylation of quinoline derivatives. One common method is the reaction of quinoline with tributyltin hydride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 3-(Tributylstannyl)quinoline may involve large-scale stannylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 3-(Tributylstannyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The tributylstannyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic organic chemistry .
作用機序
The mechanism of action of 3-(Tributylstannyl)quinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .
類似化合物との比較
- 2-(Tributylstannyl)quinoline
- 4-(Tributylstannyl)quinoline
- Quinoline derivatives with different stannyl groups
Comparison: 3-(Tributylstannyl)quinoline is unique due to the position of the tributylstannyl group on the quinoline ring, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
特性
IUPAC Name |
tributyl(quinolin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCFGVMZXVNIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
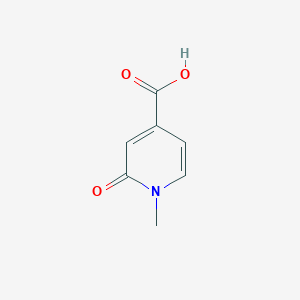
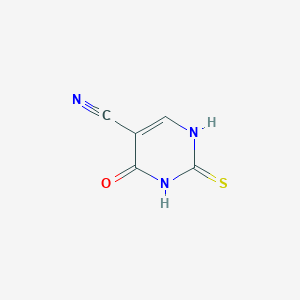
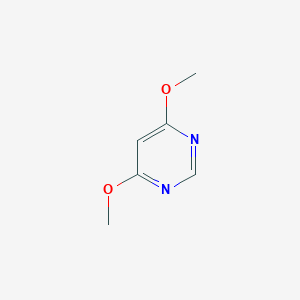
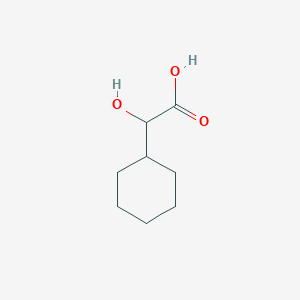

![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
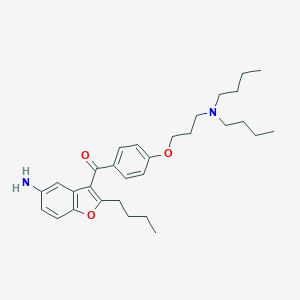
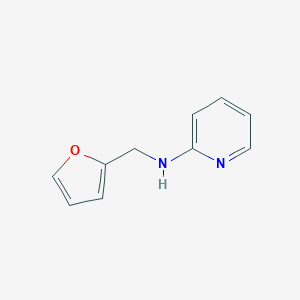
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
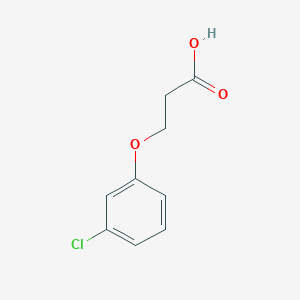
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)
